molecular formula C30H27N3O8S B15084653 ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(acetyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(acetyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15084653
M. Wt: 589.6 g/mol
InChI Key: CDDMNFHEBQEPSK-LCUIJRPUSA-N
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Description

Ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(acetyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of indole, thiazole, and pyrimidine rings, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(acetyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazole intermediates, followed by their condensation with appropriate reagents to form the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques. This might involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(acetyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with similar indole structures.

    Thiazole derivatives: Compounds containing thiazole rings.

    Pyrimidine derivatives: Compounds with pyrimidine rings.

Uniqueness

What sets ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(acetyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate apart is its unique combination of these three heterocyclic systems, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H27N3O8S

Molecular Weight

589.6 g/mol

IUPAC Name

ethyl (2Z)-2-(1-acetyl-2-oxoindol-3-ylidene)-5-(4-acetyloxy-3-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H27N3O8S/c1-6-39-22-14-18(12-13-21(22)41-17(5)35)25-23(29(38)40-7-2)15(3)31-30-33(25)28(37)26(42-30)24-19-10-8-9-11-20(19)32(16(4)34)27(24)36/h8-14,25H,6-7H2,1-5H3/b26-24-

InChI Key

CDDMNFHEBQEPSK-LCUIJRPUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C(=O)C)/S3)C)C(=O)OCC)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=C4C5=CC=CC=C5N(C4=O)C(=O)C)S3)C)C(=O)OCC)OC(=O)C

Origin of Product

United States

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